molecular formula C10H17NO5 B2933596 Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate CAS No. 2411194-43-7

Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate

Cat. No.: B2933596
CAS No.: 2411194-43-7
M. Wt: 231.248
InChI Key: QZMBKIDSHLSESH-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is a chemical compound with the molecular formula C10H17NO5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a hydroxymethyl-substituted oxolane ring.

Biochemical Analysis

Biochemical Properties

It is predicted to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is hypothesized that the effects of this compound may change over time, potentially involving issues of stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate at different dosages in animal models have not been extensively studied. It is possible that the effects of this compound may vary with dosage, potentially involving threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is hypothesized that this compound may interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that this compound may interact with various transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It is hypothesized that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxolane derivative. One common method involves the use of tert-butyl carbamate and 4-(hydroxymethyl)-2-oxooxolane in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxo group can produce hydroxyl derivatives .

Scientific Research Applications

Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The hydroxymethyl and carbamate groups play crucial roles in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is unique due to its combination of a hydroxymethyl-substituted oxolane ring and a tert-butyl carbamate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-6(4-12)5-15-8(7)13/h6-7,12H,4-5H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMBKIDSHLSESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(COC1=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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